molecular formula C13H18N2O5 B8284150 4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

Cat. No. B8284150
M. Wt: 282.29 g/mol
InChI Key: LLXMILBSMKMVPE-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.1.b. from 4-[2-(2-methoxy-4-nitrophenoxy)ethyl]morpholine. Yield: 0.23 g (85.8% of theory); C13H20N2O3 (M=252.31); calc.: molecular ion peak (M+H)+: 253; found: molecular ion peak (M+H)+: 253; Rf value: 0.5 (silica gel, dichloromethane/methanol (9:1)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>ClCCl.CO>[CH3:1][O:2][C:3]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:4]=1[O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OCCN2CCOCC2)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.1.b

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OCCN1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.